molecular formula C14H8F3NO2S2 B2370414 3-Methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid CAS No. 721893-48-7

3-Methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid

Cat. No. B2370414
CAS RN: 721893-48-7
M. Wt: 343.34
InChI Key: TWXKFVFBNXJAPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C14H8F3NO2S2 and its molecular weight is 343.34. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The compound "3-Methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid" and its derivatives have been a subject of research due to their interesting chemical properties and potential applications. One study focused on the synthesis of pyridyl thienopyridine ligands, including derivatives of thienopyridine, using the Hurtley reaction. The synthesis involved condensing various diketones with 3-bromothiophene-2-carboxylic acid followed by ring closure and cross-coupling reactions, yielding compounds with varying percentages (Steen, Nurkkala, & Dunne, 2012).

Photophysical and Biological Properties

Another study delved into the photophysical properties of thienopyridine derivatives, examining their absorption and fluorescence in different solvents. These compounds showed reasonable fluorescence quantum yields and solvatochromic behavior. The research also explored their incorporation in lipid membranes and nanoliposomes, suggesting their potential in drug delivery applications, especially for antitumor compounds (Carvalho et al., 2013).

Structural and Spectroscopic Analysis

Further studies highlighted the structural diversity of thienopyridine derivatives through various synthesis methods. Multicomponent synthesis approaches have been developed to create functionally diverse thieno[2,3-b]pyridines. These methods offer a flexible route to synthesize these compounds, and X-ray structural analysis was used to study the molecular structure of some specific derivatives (Dyachenko, Dyachenko, Dorovatovskii, Khrustalev, & Nenajdenko, 2019). In addition, spectroscopic studies have provided insights into the electronic absorption, excitation, and fluorescence properties of thienopyridine derivatives, revealing their interactions with different solvents and the effects of structural modifications on their photophysical properties (Al-Ansari, 2016).

Antimicrobial and Anti-Inflammatory Activities

Some derivatives of "3-Methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid" have demonstrated promising antimicrobial and anti-inflammatory activities. A study synthesized various pyrimidine and thiophene derivatives and assessed their biological activities. Among these, certain compounds showed potent effects comparable to standard drugs, indicating their potential in therapeutic applications (Lahsasni et al., 2018).

properties

IUPAC Name

3-methyl-6-thiophen-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO2S2/c1-6-10-7(14(15,16)17)5-8(9-3-2-4-21-9)18-12(10)22-11(6)13(19)20/h2-5H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXKFVFBNXJAPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=CC(=N2)C3=CC=CS3)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.